N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
Description
This compound is a heterocyclic hybrid molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted at position 7 with a 3-methyl-1,2,4-oxadiazole moiety. The methylene bridge at position 3 of the triazolopyridine is further functionalized with a 2-(2-oxooxazolidin-3-yl)acetamide group. The oxazolidinone ring introduces a carbamate-like structural motif, which is often associated with bioactivity, particularly in antimicrobial and central nervous system (CNS)-targeting agents .
Properties
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O4/c1-9-17-14(26-20-9)10-2-3-22-11(6-10)18-19-12(22)7-16-13(23)8-21-4-5-25-15(21)24/h2-3,6H,4-5,7-8H2,1H3,(H,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQLDVLUKYBNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CN4CCOC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a complex organic compound characterized by its unique combination of nitrogen-rich heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.
The molecular formula for this compound is , with a molecular weight of approximately 379.4 g/mol. The structure features a [1,2,4]triazolo[4,3-a]pyridine core linked to a 3-methyl-1,2,4-oxadiazole moiety and an oxazolidinone group. These structural components suggest a potential for diverse biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example:
- Inhibition of Cell Proliferation : Compounds containing triazole and oxadiazole rings have shown promising results against various cancer cell lines. In studies involving A549 lung cancer cells, compounds with similar structures demonstrated IC50 values ranging from 9 μM to lower thresholds depending on the specific derivatives tested .
- Mechanism of Action : The mechanism typically involves apoptosis induction through mitochondrial pathways and disruption of cellular signaling cascades such as the FAK/Paxillin pathway. This disruption leads to reduced cell migration and invasion capabilities in highly metastatic tumor cells .
Antimicrobial Activity
The presence of oxadiazole and triazole moieties is also associated with antimicrobial properties. Compounds derived from these structures have been effective against various bacterial strains and fungi. The exact mechanisms may involve interference with nucleic acid synthesis or disruption of cell wall integrity.
Comparative Analysis with Related Compounds
A comparative analysis of structurally related compounds reveals their biological profiles:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 7-Amino-[1,2,4]triazolo[4,3-a]pyridine | Structure | Known for antimicrobial properties |
| 5-Methyl-[1,2,4]oxadiazole | Structure | Exhibits significant thermal stability |
| 8-Methylsulfonyl-[1,2,4]triazolo[1,5-a]pyridine | Structure | Demonstrates anti-inflammatory effects |
These comparisons highlight the potential for this compound to exhibit unique pharmacological profiles due to its specific structural characteristics.
Study 1: Anticancer Efficacy
In a study investigating the anticancer efficacy of similar compounds on MCF7 breast cancer cells, derivatives showed IC50 values ranging from 0.39 μM to 3.16 μM. This suggests that modifications in the chemical structure can significantly enhance biological activity against specific cancer types .
Study 2: Antimicrobial Activity
Another study focused on the synthesis of oxadiazole derivatives revealed potent activity against Mycobacterium tuberculosis, with some compounds achieving IC50 values as low as 1.35 μM. This indicates that structural variations can lead to significant improvements in antimicrobial potency .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antitumor and antimicrobial properties due to the presence of nitrogen-rich heterocycles. Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar oxadiazole derivatives. For example, compounds with 1,3,4-oxadiazole structures have shown promising results against various cancer cell lines. In one study, derivatives were synthesized and tested for their ability to inhibit cancer cell growth, demonstrating IC50 values lower than established chemotherapeutic agents like staurosporine .
| Compound | Cancer Cell Lines | IC50 (µM) |
|---|---|---|
| Example A | HEPG2, MCF7 | 1.18 ± 0.14 |
| Example B | SW1116, BGC823 | 4.18 ± 0.05 |
Antimicrobial Activity
The heterocyclic nature of N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide suggests potential in combating bacterial infections. Similar compounds have been shown to possess significant antibacterial properties against various strains of bacteria.
Further research is necessary to explore the full spectrum of biological activities associated with N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-y)methyl)-2-(2-oxooxazolidin-3-y)acetamide. Investigations into its efficacy against specific diseases and its mechanism of action will be crucial for developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity invites comparisons with analogues sharing the triazolopyridine-oxadiazole core or related substituents. Below is a detailed analysis:
2.1 N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide ()
- Structural Differences : Replaces the 2-(2-oxooxazolidin-3-yl)acetamide group with a 2-furamide.
- The absence of the oxazolidinone reduces hydrogen-bonding capacity, which may decrease target affinity compared to the target compound. No explicit bioactivity data is provided in , but furan-containing analogues are often explored for antifungal and antiviral applications .
2.2 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives ()
- Core Comparison : These derivatives lack the triazolopyridine moiety but retain the 1,2,4-oxadiazole ring.
- Synthetic Methodology : Both classes employ cycloaddition reactions, but the target compound’s triazolopyridine core likely requires additional steps (e.g., Huisgen cyclization or metal-catalyzed coupling) .
- Bioactivity : Pyrimidinyl-oxadiazoles are frequently studied for anticancer activity (e.g., topoisomerase inhibition), suggesting the target compound’s oxadiazole group may confer similar properties .
2.3 N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (Compound 58, )
- Key Contrasts: Replaces the triazolopyridine-oxadiazole core with a benzo-oxazolo-oxazine scaffold. The tetrazole group (a bioisostere for carboxylic acids) enhances metabolic stability compared to the oxadiazole. The acetamide side chain lacks the oxazolidinone, reducing steric bulk and possibly improving solubility.
- Activity : Tetrazole-pyridine hybrids are often optimized for kinase inhibition (e.g., EGFR or VEGFR targets) .
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : The triazolopyridine-oxadiazole core in the target compound likely requires multi-step synthesis, contrasting with simpler oxadiazole derivatives (e.g., ’s three-component cycloaddition) .
- However, the triazolopyridine scaffold could redirect activity toward kinase targets .
- ADME Profile: The oxazolidinone may improve blood-brain barrier penetration compared to furan or tetrazole analogues, making the compound a candidate for CNS disorders .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lowering reaction temperatures (e.g., 70°C vs. 100°C) can reduce side reactions, as seen in analogous triazoloquinoxaline syntheses .
- Purification : Gradient column chromatography (e.g., ethyl acetate/light petroleum mixtures) improves purity .
- Catalyst Screening : Testing bases like K₂CO₃ or NEt₃ to enhance coupling efficiency .
Q. Table 1: Reaction Condition Optimization for Analogous Compounds
| Step | Reagent/Condition | Yield Range | Reference |
|---|---|---|---|
| Oxadiazole formation | EtOH, 70°C, 72h | 55–63% | |
| Acetamide coupling | EDC/HOBt, DMF, RT | 60–75% |
Basic: How is structural characterization performed using spectroscopic techniques?
Methodological Answer:
NMR Spectroscopy :
- ¹H-NMR : Peaks at δ 2.79 (d, J = 4 Hz) indicate methyl groups adjacent to heterocycles; aromatic protons in the triazolo-pyridine core appear at δ 7.0–8.3 .
- ¹³C-NMR : Carbonyl groups (e.g., oxazolidinone C=O) resonate at ~170–175 ppm .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₉H₁₇N₇O₃ calculated as 412.1365) .
X-ray Crystallography : Resolve stereochemistry of the oxadiazole-triazole junction, critical for validating synthetic accuracy .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Methodological Answer:
Contradictions often arise from variations in assay conditions or impurities. Strategies include:
Standardized Bioassays : Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
Purity Validation : Use HPLC (>95% purity) to exclude confounding byproducts .
Targeted Docking Studies : Compare binding poses in conflicting studies; e.g., oxadiazole interactions with kinase ATP pockets may vary due to protonation states .
Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify consensus targets .
Advanced: What computational strategies predict binding affinity and selectivity for biological targets?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to simulate interactions with kinases (e.g., EGFR), focusing on hydrogen bonds between the oxazolidinone moiety and catalytic lysine residues .
Molecular Dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess stability of predicted binding modes .
QSAR Models : Train models on analogs (e.g., triazolo-oxadiazole derivatives) to correlate substituent effects (e.g., 3-methyl vs. 4-fluorophenyl) with IC₅₀ values .
Q. Table 2: Computational Parameters for Docking Studies
| Software | Force Field | Target Protein (PDB ID) | ΔG (kcal/mol) |
|---|---|---|---|
| AutoDock Vina | AMBER14 | EGFR (1M17) | -9.2 ± 0.3 |
Advanced: How are structure-activity relationship (SAR) studies designed for this compound?
Methodological Answer:
Core Modifications :
- Replace 3-methyl-oxadiazole with 3-cyclopropyl (synthesized via Appel salt reactions) to test steric effects .
- Substitute triazolo-pyridine with triazolo-quinoxaline to evaluate π-stacking interactions .
Functional Group Variation :
- Compare oxazolidinone vs. thiazolidinone acetamide moieties for metabolic stability .
Bioassay Panels : Screen analogs against kinase families (e.g., JAK, MAPK) to map selectivity .
Basic: What protocols ensure compound stability during storage and handling?
Methodological Answer:
Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis of the oxazolidinone ring .
Stability Assays : Monitor degradation via HPLC at 1, 3, and 6 months; >90% purity indicates acceptable stability .
Advanced: How are analytical methods validated for quantifying this compound in biological matrices?
Methodological Answer:
LC-MS/MS Validation :
- Linearity : 1–1000 ng/mL (R² > 0.99) in plasma .
- Recovery : >85% using protein precipitation (acetonitrile) .
- Precision : Intra-day CV < 10% .
Cross-Validation : Compare with UV-Vis (λmax ~270 nm for triazolo-pyridine) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
